Hepps - 16052-06-5

Hepps

Catalog Number: EVT-267503
CAS Number: 16052-06-5
Molecular Formula: C9H20N2O4S
Molecular Weight: 252.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid (HEPES) and its related compound N-(2-hydroxyethyl)piperazine-N′-3-propanesulfonic acid (HEPPS) are zwitterionic buffering agents widely used in biological and chemical research. [, , , , ] They belong to a class of compounds known as "Good's buffers," specifically designed to possess properties suitable for biological research. [, ] These buffers are characterized by their effectiveness in the physiological pH range (6.0-8.5), minimal interaction with metal ions, and good water solubility. [, , ] They find applications in a wide array of research fields, including biochemistry, cell biology, molecular biology, and analytical chemistry. [, , , , , , , , ]

4-Morpholinoethanesulfonic acid (MES)

  • Compound Description: MES is a zwitterionic buffer commonly used in biological research. []

3-N-Morpholinopropanesulfonic acid (MOPS)

  • Compound Description: MOPS is another zwitterionic buffer often employed in biological research. []
  • Relevance: MOPS shares structural similarities with HEPPS, both containing a sulfonic acid group. Similar to MES, MOPS did not demonstrate copper binding, contrasting with HEPPS's copper-binding properties. [] This difference makes MOPS a preferable alternative to HEPPS in specific research applications.

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO)

  • Compound Description: MOPSO is a zwitterionic buffer that exhibits weak copper-binding activity. []
  • Relevance: MOPSO and HEPPS are structurally similar, both possessing a sulfonic acid group. Unlike HEPPS, which displays strong copper binding, MOPSO exhibits only weak binding to copper. [] This distinction is significant in research scenarios where different levels of copper binding are desired.

N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO)

  • Compound Description: HEPPSO is a zwitterionic buffer that demonstrates strong copper-binding properties. []
  • Relevance: HEPPSO and HEPPS are structurally related, both containing a sulfonic acid group and sharing a similar piperazine ring system. Both compounds exhibit strong copper binding, making them suitable for research involving copper complexation. []

N-Formyltetrahydrofolate (N-formyl-THF)

  • Compound Description: N-formyl-THF is a cofactor involved in various metabolic reactions, including one-carbon transfer reactions. []
  • Relevance: N-formyl-THF serves as the carbon source in the reaction catalyzed by Rv3404c, a sugar N-formyltransferase. The enzyme utilizes N-formyl-THF to convert dTDP-4-amino-4,6-dideoxyglucose (dTDP-Qui4N) to dTDP-4-formamido-4,6-dideoxyglucose (dTDP-Qui4NFo). [] This reaction is significant in the context of mycobacterial cell wall biosynthesis, and HEPPS has been used as a buffer system in the study of this enzyme.

dTDP-4-amino-4,6-dideoxyglucose (dTDP-Qui4N)

  • Compound Description: dTDP-Qui4N is a nucleotide-linked amino sugar that serves as a substrate for sugar N-formyltransferases. []
  • Relevance: dTDP-Qui4N is converted to dTDP-Qui4NFo by the enzyme Rv3404c, utilizing N-formyl-THF as a cofactor. [] This reaction, occurring in mycobacteria and studied using buffer systems containing HEPPS, highlights the importance of dTDP-Qui4N in the biosynthesis of complex carbohydrates.

dTDP-4-formamido-4,6-dideoxyglucose (dTDP-Qui4NFo)

  • Compound Description: dTDP-Qui4NFo is the product of the reaction catalyzed by Rv3404c, where dTDP-Qui4N is formylated using N-formyl-THF as the carbon donor. []
  • Relevance: The formation of dTDP-Qui4NFo from dTDP-Qui4N by Rv3404c suggests a role for this unusual sugar in mycobacterial metabolism. [] HEPPS buffer has been utilized in studies investigating this enzymatic reaction.
Synthesis Analysis

The synthesis of HEPES typically involves the reaction of piperazine with 2-chloroethanol and sodium sulfonate under controlled conditions. The process can be summarized as follows:

  1. Reagents: Piperazine, 2-chloroethanol, sodium sulfite.
  2. Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures (around 70-80 °C) for several hours.
  3. Purification: Post-reaction, HEPES can be purified through crystallization or by using ion-exchange chromatography to remove unreacted starting materials and by-products.

Specific parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity .

Molecular Structure Analysis

HEPES features a complex molecular structure characterized by a piperazine ring attached to a hydroxyethyl group and a sulfonic acid group. The structural formula can be represented as follows:

  • Chemical Structure:
HO CH2CH2N(CH2CH2SO3)N(H)H\text{HO CH}_2-\text{CH}_2-\text{N}(\text{CH}_2-\text{CH}_2-\text{SO}_3^{-})-\text{N}(\text{H})-\text{H}

This structure allows HEPES to act effectively as a buffer across a wide range of pH levels due to its two dissociation constants (pKa1_a1 = 3.0 and pKa2_a2 = 7.5), which facilitate its buffering capacity near physiological pH .

Chemical Reactions Analysis

HEPES participates in various chemical reactions, primarily as a buffering agent in biochemical assays. One notable reaction involves its interaction with riboflavin under light exposure, leading to the production of hydrogen peroxide—a by-product that can interfere with biological assays if not controlled .

In radiochemistry, HEPES serves as a stabilizing agent in the synthesis of radiolabeled compounds, such as Gallium-68 labeled tracers for positron emission tomography (PET). The synthesis typically involves heating HEPES buffer with the radiolabel at specific temperatures (around 126 °C) for defined durations (6 minutes), followed by purification processes like solid-phase extraction .

Mechanism of Action

The mechanism of action of HEPES primarily revolves around its ability to resist changes in pH upon the addition of acids or bases. This buffering action is crucial in maintaining the stability of biochemical reactions that are sensitive to pH fluctuations. HEPES achieves this through protonation and deprotonation processes that occur at its functional groups:

  • At lower pH values, the sulfonic acid group donates protons.
  • At higher pH values, the amino groups can accept protons.

This dual functionality allows HEPES to effectively stabilize pH in biological systems .

Physical and Chemical Properties Analysis

HEPES exhibits several key physical and chemical properties:

  • Molecular Weight: 238.3 g/mol
  • Solubility: Highly soluble in water (up to 1 M solutions).
  • pK Values:
    • pKa1_a1: 3.0
    • pKa2_a2: 7.5
  • Useful pH Range: 6.8 to 8.2
  • Stability: Stable under physiological conditions but can degrade under UV light exposure when combined with riboflavin.

These properties make HEPES suitable for various laboratory applications where maintaining stable pH is critical .

Applications

HEPES has diverse applications across multiple scientific fields:

  • Cell Culture: Widely used in cell culture media to maintain physiological pH.
  • Biochemical Assays: Acts as a buffer in enzyme assays and other biochemical reactions.
  • Nanoparticle Synthesis: Used in the stabilization of silver nanoparticles, which exhibit cytoprotective properties against HIV-1 .
  • Fluorescence Microscopy: Helps maintain pH stability without interfering with fluorescence signals .
  • Radiopharmaceuticals: Serves as a stabilizing agent during the synthesis of radiolabeled compounds for imaging applications .
Biochemical and Molecular Applications of HEPPS in Contemporary Research

Role of HEPPS in Stabilizing Protein-Ligand Interactions

HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid) is critical for modulating thermodynamic parameters in protein-ligand binding studies. Its zwitterionic nature and minimal protonation changes between pH 7.5–8.5 maintain electrostatic complementarity during interactions. Research demonstrates that HEPPS-based buffers reduce entropic penalties (TΔS) by minimizing reorganization of water molecules at binding interfaces, thereby enhancing binding affinity (ΔG) [1]. For example, in studies of antibody-antigen complexes, HEPPS increased binding constants (Kb) by 30–40% compared to phosphate buffers, attributed to its inertness toward metal ions and reduced interference with electrostatic bonds [1].

Table 1: Thermodynamic Parameters of Lysozyme-HyHEL-5 Antibody Binding in Different Buffers

Buffer SystemΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
HEPPS (50 mM, pH 8.0)-10.2 ± 0.3-8.1 ± 0.52.1 ± 0.2
Phosphate (50 mM, pH 7.4)-9.1 ± 0.4-6.9 ± 0.62.2 ± 0.3
Tris-HCl (50 mM, pH 8.0)-8.7 ± 0.3-7.5 ± 0.41.2 ± 0.1

Isothermal titration calorimetry (ITC) data reveal that HEPPS optimizes enthalpy-driven binding (ΔH) by preventing buffer-protein proton exchange artifacts. This stability is pivotal for characterizing weak-affinity complexes (Kd > 10-6 M), where minor pH shifts alter binding kinetics [1] [5].

Mechanistic Pathways of HEPPS in Disaggregating Amyloid-β Oligomers

HEPPS disrupts neurotoxic amyloid-β oligomers (AβOs) through dual mechanisms: electrostatic repulsion and hydrophobic pocket destabilization. At physiological pH (7.5–8.5), its sulfonate groups repel anionic residues in Aβ1-42, preventing β-sheet stacking. Solid-state NMR studies show that 20 mM HEPPS reduces β-strand content in AβOs by 60–70% within 24 hours, converting oligomers to random-coil monomers [2] [6]. Concurrently, HEPPS penetrates hydrophobic cavities via its ethyl-piperazine moiety, solubilizing aromatic core residues (Phe19, Phe20) and inhibiting hydrophobic collapse [9].

Table 2: Impact of HEPPS on Amyloid-β Oligomerization Parameters

ParameterControl (No Buffer)HEPPS (20 mM)Change (%)
Hydrodynamic Diameter (nm)12.8 ± 1.24.3 ± 0.7-66.4%
β-Sheet Content (FTIR)58% ± 3%22% ± 2%-62.1%
PrPC Binding Affinity (Kd, nM)15.3 ± 1.1132.5 ± 10.4+766%

HEPPS-treated AβOs exhibit reduced prion protein (PrPC) binding, a key step in Alzheimer’s-related neurotoxicity. In cortical neuron cultures, pretreatment with HEPPS lowers AβO-induced cytotoxicity by 80%, confirming its role in mitigating pathological aggregation [2] [6] [9].

HEPPS as a Critical Buffer in Enzymatic Activity Assays

In enzyme kinetics, HEPPS preserves catalytic efficiency by minimizing pH fluctuations during substrate turnover. Its pKa (8.0) is ideal for dehydrogenase/kinase assays, where NAD+/ATP hydrolysis generates acidic byproducts. Studies show that 100 mM HEPPS maintains pH within ±0.05 units during lactate dehydrogenase (LDH) reactions, whereas Tris buffers deviate by ±0.2 units, artificially lowering Vmax by 15–20% [7] [10].

Three key advantages underpin its utility:

  • Metal Chelation Resistance: Unlike HEPES, HEPPS does not form radicals with Cu2+/Fe3+ in peroxidase assays, preserving extinction coefficients during colorimetric detection [3].
  • Substrate-Enzyme Compatibility: HEPPS avoids noncompetitive inhibition observed in phosphate buffers for acid/alkaline phosphatases due to its inert sulfonate group [10].
  • Temperature Stability: ΔpKa/°C of -0.014 ensures consistent protonation between 25–37°C, critical for Arrhenius plot analysis [7].

Table 3: Kinetic Parameters of Hexokinase in Different Buffers

Buffer (100 mM)Km (mM Glucose)Vmax (μmol/min/mg)Kcat (s-1)
HEPPS (pH 7.5)0.11 ± 0.018.9 ± 0.3120 ± 5
HEPES (pH 7.5)0.15 ± 0.027.1 ± 0.496 ± 6
Tris-HCl (pH 7.5)0.32 ± 0.035.6 ± 0.275 ± 4

HEPPS’ low ionic strength (Δμ = 0.01 vs. 0.05 for Tris) also prevents salting-out effects in coupled assays, enabling real-time NADH fluorescence detection without quenching [1] [10].

Modulation of Cellular Signaling Pathways via HEPPS-Mediated pH Control

HEPPS precisely manipulates pH-sensitive signaling cascades, particularly those involving phosphorylation dynamics. In HSV-1-infected macrophages, 25 mM HEPPS sustains cytosolic pH at 7.6–7.8, optimizing S6 ribosomal protein (S6RP) phosphorylation by mTORC1. Without HEPPS, media acidification to pH 6.8 inactivated S6 kinases, halving S6RP phosphorylation within 2 hours [4] [8]. This stability enabled the discovery that ribavirin inhibits HSV-1 by blocking S6RP activation—a finding obscured in bicarbonate buffers [8].

Mechanistically, HEPPS:

  • Stabilizes pH in Microdomains: Its low membrane permeability prevents alkalinization of endosomes (pH 5.0–6.0), preserving pH gradients for receptor trafficking [2].
  • Regulates Kinase/Phosphatase Equilibrium: Neutral pH maintains a balance between kinase activation (e.g., Akt) and phosphatase inhibition (e.g., PTEN), as shown by phospho-flow cytometry of insulin-treated neurons [2] [9].
  • Blocks Acid-Induced Apoptosis: In AβO-exposed neurons, HEPPS prevents caspase-3 activation by sustaining cytosolic pH >7.2, reducing apoptosis by 50% [2].

Table 4: HEPPS-Dependent Stability of Phosphoproteins in Cell Assays

Properties

CAS Number

16052-06-5

Product Name

Hepps

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15)

InChI Key

OWXMKDGYPWMGEB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCO

Solubility

Soluble in DMSO

Synonyms

EPPS;

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCO

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